molecular formula C20H14ClF2N5O2S B11259089 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11259089
M. Wt: 461.9 g/mol
InChI Key: VVTXMLJVFVMYSD-UHFFFAOYSA-N
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Description

N’-(3-CHLORO-4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of aromatic rings, triazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-CHLORO-4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N’-(3-CHLORO-4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(3-CHLORO-4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-CHLORO-4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-CHLORO-4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its combination of triazole and thiazole rings, which confer specific electronic and steric properties. This makes it distinct from other compounds with similar aromatic structures but lacking the triazole-thiazole core.

Properties

Molecular Formula

C20H14ClF2N5O2S

Molecular Weight

461.9 g/mol

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C20H14ClF2N5O2S/c21-14-9-11(5-6-16(14)23)25-19(30)18(29)24-8-7-12-10-31-20-26-17(27-28(12)20)13-3-1-2-4-15(13)22/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30)

InChI Key

VVTXMLJVFVMYSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl)F

Origin of Product

United States

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